molecular formula C17H20ClN3O B2831648 5-Chloro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2415471-64-4

5-Chloro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2831648
CAS No.: 2415471-64-4
M. Wt: 317.82
InChI Key: NZVCQLWVLSWKOR-UHFFFAOYSA-N
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Description

5-Chloro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 5th position of the pyrimidine ring and a piperidinyl group substituted with a 4-methylphenylmethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Substitution with 4-Methylphenylmethyl Group: The final step involves the substitution of the piperidinyl group with a 4-methylphenylmethyl group using reagents like benzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen replacing the chloro group.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

5-Chloro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[1-(phenylmethyl)piperidin-4-yl]oxypyrimidine
  • 5-Chloro-2-[1-(4-chlorophenyl)methyl]piperidin-4-yl]oxypyrimidine
  • 5-Chloro-2-[1-(4-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine

Uniqueness

5-Chloro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to the presence of the 4-methylphenylmethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

5-chloro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-13-2-4-14(5-3-13)12-21-8-6-16(7-9-21)22-17-19-10-15(18)11-20-17/h2-5,10-11,16H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVCQLWVLSWKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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